molecular formula C26H27N5O4 B2678339 benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-19-8

benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2678339
CAS No.: 877616-19-8
M. Wt: 473.533
InChI Key: LDLUQNXWFAFZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a purine-derived heterocyclic compound characterized by a pyrimido[2,1-f]purine core. Key structural features include:

  • Substituents: A benzyl group at position 9, methyl groups at positions 1 and 7, and a benzyl ester-linked acetate moiety at position 2.
  • Ring System: A partially saturated hexahydro (1,2,6,7,8,9) pyrimido[2,1-f]purine scaffold with two ketone groups at positions 2 and 3.

Properties

CAS No.

877616-19-8

Molecular Formula

C26H27N5O4

Molecular Weight

473.533

IUPAC Name

benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C26H27N5O4/c1-18-13-29(15-19-9-5-3-6-10-19)25-27-23-22(30(25)14-18)24(33)31(26(34)28(23)2)16-21(32)35-17-20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3

InChI Key

LDLUQNXWFAFZJV-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C21_{21}H25_{25}N5_{5}O4_{4}
  • Molecular Weight : 411.5 g/mol
  • Functional Groups : It includes a benzyl group and multiple oxo groups attached to a purine core.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Alkylation of Purine Derivatives : The process begins with the alkylation of appropriate purine derivatives.
  • Cyclization and Esterification : Subsequent cyclization reactions form the bicyclic structure followed by esterification to yield the final product.
  • Optimization for Yield and Purity : Industrial methods may employ batch processing and continuous flow synthesis to enhance efficiency.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological potential:

Anticancer Activity

Recent research has indicated that benzyl derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds structurally related to benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo...) have shown IC50_{50} values indicating potent activity against human leukemia (U-937) and melanoma (SK-MEL-1) cells .
CompoundCell LineIC50_{50} (µM)
Benzyl Derivative AU-93715.3
Benzyl Derivative BSK-MEL-122.5
Doxorubicin (Control)U-9370.5
Etoposide (Control)SK-MEL-10.8

Neuroprotective Effects

The compound's potential neuroprotective properties are under investigation:

  • Mechanism of Action : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of benzyl derivatives to various biological targets:

  • Binding Affinity : Studies indicate that these compounds can effectively bind to AChE and other relevant enzymes involved in neurodegeneration .

Case Studies

Several case studies highlight the therapeutic potential of benzyl derivatives:

  • Alzheimer's Disease Models : In vitro assays demonstrated that compounds with similar structures significantly reduced Aβ aggregation and protected neuronal cells from oxidative stress-induced damage.
  • Cancer Treatment Trials : Clinical trials involving related compounds have shown promising results in reducing tumor size in preclinical models.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C27H29N5O4
  • Molecular Weight : 487.5 g/mol
  • CAS Number : 877616-35-8

The structure includes multiple functional groups that contribute to its reactivity and biological activity.

Chemistry

Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through:

  • Oxidation : Can yield oxides useful in further reactions.
  • Reduction : Produces reduced derivatives that may exhibit different properties.
  • Substitution Reactions : Facilitates the introduction of diverse functional groups.

These reactions are critical for developing new materials and compounds in organic synthesis.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties . Preliminary studies suggest that it may interact with specific molecular targets involved in disease pathways. Research indicates:

  • Potential inhibition of cancer cell proliferation.
  • Antimicrobial activity against various pathogens.

Further investigations are required to elucidate its mechanisms of action and therapeutic benefits.

Medicine

The compound is being explored as a lead candidate for drug development due to its promising biological activities. Its applications include:

  • Therapeutic Effects : Investigated for its efficacy in treating various conditions.
  • Drug Development : Used as a scaffold for designing novel pharmaceuticals targeting specific diseases.

The exploration of its pharmacological properties is ongoing and may lead to significant advancements in therapeutic options.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Production of fine chemicals.
  • Development of advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study conducted by Abou-Ghadir et al. (2014) investigated a series of purine derivatives including benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo...) for their potential anticancer effects. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the modulation of cell cycle progression and induction of apoptosis.

Case Study 2: Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of benzyl derivatives against Gram-positive and Gram-negative bacteria. The study demonstrated that modifications to the benzyl group enhanced antibacterial efficacy. The findings suggest that this compound could serve as a template for developing new antimicrobial agents.

Summary

Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo...) is a versatile compound with diverse applications across chemistry, biology, medicine, and industry. Its unique structural features facilitate various chemical reactions and biological interactions that hold promise for future research and development endeavors. Ongoing studies are essential to fully understand its potential benefits and applications in pharmaceutical sciences and industrial chemistry.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the pyrimido[2,1-f]purine core but differ in substituents, saturation, or biological activity:

Compound Name Substituents (Position) Ring Saturation Key Biological Findings Reference
Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate (Target) 9-benzyl, 1,7-dimethyl 1,2,6,7,8,9-hexahydro Not explicitly reported in evidence; inferred structural relevance to antiviral targets
Benzyl (9-benzyl-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl)acetate 9-benzyl, 1-methyl 1,4,6,7,8,9-hexahydro No direct activity data; structural similarity suggests potential kinase inhibition
Benzyl 2-(9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,4a,6,7,8,9,10a-octahydropyrimido[2,1-f]purin-3(2H)-yl)acetate (Compound 76) 9-(4-ethoxyphenyl), 1,7-dimethyl 1,4,4a,6,7,8,9,10a-octahydro Reduces HIV-1 reverse transcriptase (RT) thermal stability (ΔTm = -2.1°C at 50 µM)
Key Observations:

Substituent Impact: The 9-benzyl group in the target compound and its analogue from may enhance lipophilicity and membrane permeability compared to the 9-(4-ethoxyphenyl) group in Compound 74. 1,7-Dimethyl substitution (target and Compound 76) vs. 1-methyl ( compound) suggests enhanced steric bulk, which could influence allosteric modulation of targets like HIV-1 RT .

Ring Saturation and Conformation :

  • The 1,2,6,7,8,9-hexahydro system in the target compound introduces distinct conformational flexibility compared to the 1,4,6,7,8,9-hexahydro () and octahydro (Compound 76) systems. These differences may affect binding pocket compatibility .

Biological Activity :

  • Compound 76 destabilizes HIV-1 RT (reduced Tm), whereas analogues with increased RT thermal stability (e.g., compounds 22 and 24 in ) lack the 9-benzyl/9-aryl substitution. This implies that substituents at position 9 critically influence target engagement .

Functional Group Comparisons

  • Ester vs. Carboxylic Acid : The benzyl ester in the target compound and its analogues may serve as a prodrug moiety, enhancing bioavailability compared to free carboxylic acid derivatives.
  • Ketone Positioning : The 2,4-dioxo groups in all compounds are conserved, likely essential for hydrogen bonding with enzymatic targets .

Q & A

Q. What are the common synthetic routes for benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate?

The synthesis typically involves multi-step procedures, including alkylation, cyclization, and esterification. For example, analogous compounds are synthesized via nucleophilic substitution using bromoacetate derivatives under inert atmospheres (e.g., argon) in polar aprotic solvents like DMF. Purification often employs silica gel chromatography with gradients of methanol in dichloromethane . Key intermediates, such as purine derivatives, are functionalized with benzyl groups at specific positions to achieve the target structure .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while differential scanning fluorimetry (DSF) can assess thermal stability in biological systems. For example, DSF was used to study interactions with HIV-1 reverse transcriptase (RT), revealing dose-dependent stability changes . High-performance liquid chromatography (HPLC) ensures purity, particularly for compounds intended for pharmacological studies .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

The compound may act as an allosteric modulator of enzyme activity. In HIV-1 RT studies, it binds near subunit interfaces, stabilizing the protein conformation (as shown by increased melting temperature, Tm) rather than destabilizing it like other inhibitors. This suggests a unique interaction mechanism affecting RT’s catalytic efficiency . Similar purine derivatives target enzymes like adenosine receptors or kinases, modulating signaling pathways via competitive or non-competitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound across different experimental setups?

Discrepancies in thermal stability (e.g., increased vs. decreased Tm) may arise from binding site differences or assay conditions. For example, benzyl-substituted purines showed opposing effects on RT stability depending on substituent positions . To address this, employ orthogonal techniques like X-ray crystallography to map binding interactions and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Adjust buffer pH and ionic strength to mimic physiological conditions .

Q. What computational strategies are effective for predicting the compound’s binding affinity to novel targets?

Molecular docking (e.g., Schrödinger’s Glide module) and molecular dynamics simulations are widely used. For adenosine receptor studies, homology models of rat A1 and A2A receptors were built using comparative modeling, followed by induced-fit docking to account for receptor flexibility . Pair these with free-energy perturbation (FEP) calculations to refine affinity predictions. Validate results with radioligand binding assays using [³H]-labeled probes .

Q. How can synthetic yields be optimized for this compound’s critical intermediates?

Systematic optimization of reaction parameters (temperature, solvent, catalyst) is required. For example, saponification of ethyl esters to carboxylic acids (a key step for purine derivatives) achieves >90% yield when performed at 0°C with controlled NaOH addition . Design of experiments (DoE) approaches can identify optimal conditions. Use real-time monitoring (e.g., in-situ FTIR) to track reaction progress and minimize side products .

Q. What methodologies are recommended for analyzing the compound’s metabolic stability in preclinical studies?

Liver microsome assays (human/rat) with LC-MS/MS detection are standard. Monitor phase I metabolism (oxidation, hydrolysis) and phase II conjugation (glucuronidation). For purine analogs, cytochrome P450 (CYP) isoforms (e.g., CYP3A4) are often involved. Supplement with hepatocyte incubations to assess intrinsic clearance. Use high-resolution MS to identify metabolite structures .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationDoE, in-situ FTIR, silica gel chromatography
Binding Affinity AnalysisRadioligand assays (e.g., [³H]MSX-2), ITC, FEP calculations
Metabolic StabilityLiver microsome assays, LC-MS/MS, hepatocyte incubations
Structural Characterization¹H/¹³C NMR, MALDI-TOF MS, X-ray crystallography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.